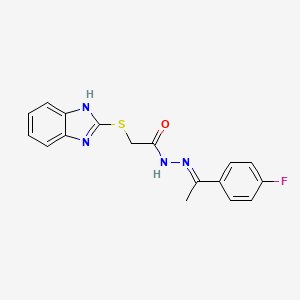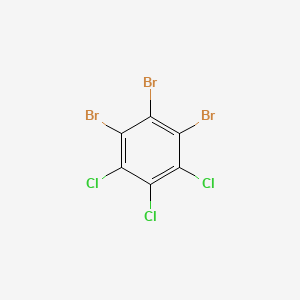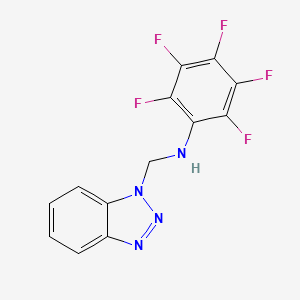![molecular formula C16H12Br2N4OS B15078607 2,4-dibromo-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B15078607.png)
2,4-dibromo-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dibromo-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol: is a complex organic compound characterized by its unique structure, which includes bromine atoms, a triazole ring, and a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromo-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves multiple steps. One common method starts with the bromination of phenol to introduce bromine atoms at the 2 and 4 positions. This is followed by the formation of the triazole ring through a cyclization reaction involving a thiosemicarbazide derivative and an aldehyde. The final step involves the condensation of the triazole derivative with the brominated phenol under specific conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Acts as a ligand in coordination chemistry .
Biology:
Medicine:
- Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes .
Industry:
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with active sites of enzymes, while the triazole ring can coordinate with metal ions, potentially inhibiting enzyme activity. The bromine atoms may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
- 2,4-dibromo-6-((E)-{[3-mercapto-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 2,4-dibromo-6-((E)-{[3-mercapto-5-(4-nitrophenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 2,4-dibromo-6-((E)-{[3-mercapto-5-(4-fluorophenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
Uniqueness: The uniqueness of 2,4-dibromo-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its hydrophobic interactions, potentially increasing its binding affinity to hydrophobic pockets in biological targets .
Properties
Molecular Formula |
C16H12Br2N4OS |
|---|---|
Molecular Weight |
468.2 g/mol |
IUPAC Name |
4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12Br2N4OS/c1-9-2-4-10(5-3-9)15-20-21-16(24)22(15)19-8-11-6-12(17)7-13(18)14(11)23/h2-8,23H,1H3,(H,21,24)/b19-8+ |
InChI Key |
XMZOCJBWSVTTFN-UFWORHAWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)Br)Br)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15078529.png)

![(5Z)-2-imino-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B15078532.png)
![4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15078537.png)
![4-{(E)-[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B15078538.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B15078541.png)
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B15078554.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-phenylurea](/img/structure/B15078573.png)
![N-[(E)-but-2-enyl]-4-methylaniline](/img/structure/B15078586.png)
![11-[(4-Chlorophenyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15078587.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15078598.png)

